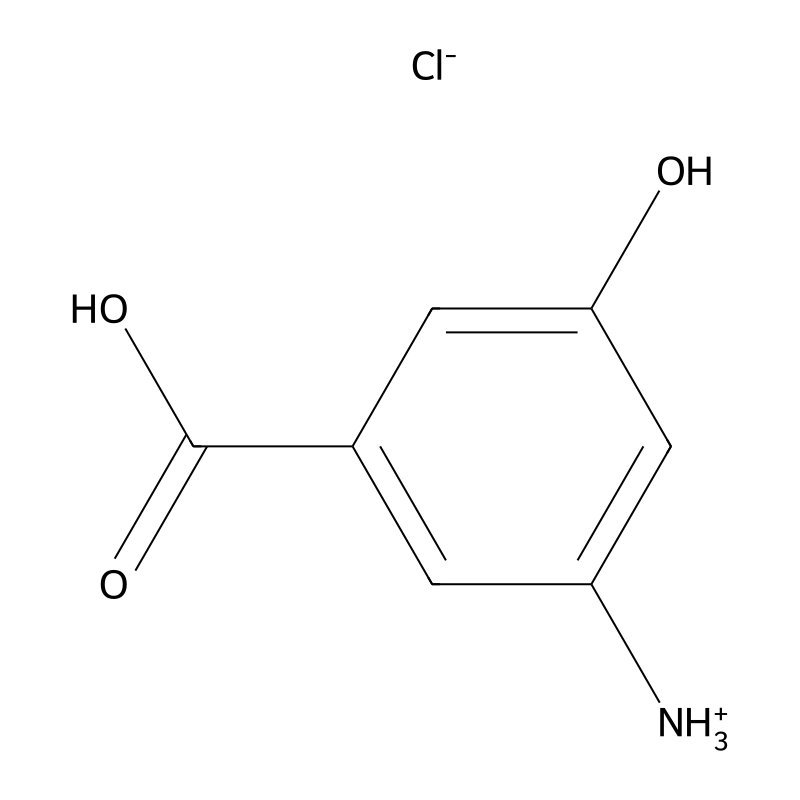3-Amino-5-hydroxybenzoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
3-Amino-5-hydroxybenzoic acid hydrochloride (3-AHBA HCl) is a small molecule with the chemical formula C₁₂H₁₁ClN₂O₅. It can be synthesized through various methods, including the diazotization of m-aminophenol followed by coupling with salicylic acid []. The characterization of the synthesized 3-AHBA HCl is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
Potential Applications:
Research suggests that 3-AHBA HCl possesses various properties that could be beneficial in different scientific fields, including:
Antimicrobial activity
Studies have shown that 3-AHBA HCl exhibits antimicrobial activity against various bacteria and fungi []. This makes it a potential candidate for the development of novel antimicrobial agents.
Biomedical applications
3-AHBA HCl has been investigated for its potential applications in the development of new drugs and therapeutic agents. For example, research suggests that it might have anti-inflammatory and analgesic properties []. However, further studies are needed to fully understand its potential therapeutic effects.
Material science
3-AHBA HCl has been explored for its potential use in the development of new materials with specific functionalities. For instance, studies have shown that it can be used as a precursor for the synthesis of metal-organic frameworks (MOFs) []. These MOFs possess interesting properties like high porosity and tunable surface area, making them potentially useful for various applications, including gas storage and separation.
3-Amino-5-hydroxybenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.60 g/mol. It is derived from 3-amino-5-hydroxybenzoic acid, which is a monohydroxybenzoic acid featuring an amino group at the para position relative to the hydroxyl group on the benzene ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in biochemical and pharmaceutical research .
As AHBA-HCl is a precursor to antitumor antibiotics, its mechanism of action is not directly relevant. However, the mechanism of action of the antibiotics it helps produce is well understood. These antibiotics target the ribosome, a cellular structure responsible for protein synthesis, and inhibit protein production in cancer cells [].
Information on the specific safety hazards of AHBA-HCl is limited. However, as a derivative of an aromatic amine, it is advisable to handle it with caution. Aromatic amines can have some carcinogenic potential []. It is recommended to consult safety data sheets (SDS) for specific handling procedures.
Limitations and Future Research
Research on AHBA-HCl is limited compared to AHBA itself. Further studies could explore:
- Development of efficient synthetic routes for AHBA-HCl.
- Investigation of its potential biological activities beyond its role as a precursor molecule.
- Evaluation of its safety profile for research and industrial applications.
- Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can act as an acid, allowing for proton transfer reactions.
- Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound under appropriate conditions.
3-Amino-5-hydroxybenzoic acid hydrochloride exhibits various biological activities:
- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help in protecting cells from oxidative stress.
- Antimicrobial Activity: Some studies indicate potential antimicrobial effects against certain pathogens, suggesting a role in combating infections.
- Neuroprotective Effects: Research indicates that it may have neuroprotective properties, potentially benefiting conditions involving neurodegeneration .
Several methods have been developed for synthesizing 3-amino-5-hydroxybenzoic acid hydrochloride:
- Direct Amination: Starting from 3-hydroxybenzoic acid, an amine can be introduced using amination techniques, often involving reagents like ammonia or primary amines under acidic conditions.
- Reduction of Nitro Compounds: Nitro derivatives of benzoic acids can be reduced to their corresponding amines, followed by hydroxylation to yield the desired compound.
- Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form with hydrochloric acid, enhancing its solubility and stability .
The compound has several applications across various fields:
- Pharmaceuticals: Used as an intermediate in drug synthesis and development due to its biological activity.
- Research: Employed in biochemical assays and studies related to antioxidant properties and cellular protection mechanisms.
- Cosmetics: Potentially used in formulations targeting skin health due to its antioxidant effects.
Studies on the interactions of 3-amino-5-hydroxybenzoic acid hydrochloride include:
- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its pharmacokinetics and therapeutic efficacy.
- Synergistic Effects: Research exploring its combined effects with other compounds may reveal enhanced biological activities or reduced side effects when used in conjunction with other agents.
Several compounds share structural similarities with 3-amino-5-hydroxybenzoic acid hydrochloride. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Amino-2-hydroxybenzoic acid | Amino and hydroxyl groups on benzene | Known for its use as an anti-inflammatory agent |
| 2-Amino-5-hydroxybenzoic acid | Amino group at ortho position | Exhibits different solubility properties compared to 3-amino variant |
| Salicylic Acid | Hydroxyl and carboxylic functional groups | Widely used as an analgesic and anti-inflammatory drug |
The uniqueness of 3-amino-5-hydroxybenzoic acid hydrochloride lies in its specific positioning of functional groups, which contributes to its distinct biological activities and potential applications in pharmaceutical research .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








